molecular formula C10H12ClNO2 B13084382 Methyl3-(4-aminophenyl)acrylatehydrochloride

Methyl3-(4-aminophenyl)acrylatehydrochloride

Cat. No.: B13084382
M. Wt: 213.66 g/mol
InChI Key: IINGSOPKXWPBDP-KQGICBIGSA-N
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Description

Methyl 3-(4-aminophenyl)acrylate hydrochloride is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of 4-aminophenylacrylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the synthesis can be carried out over a period of several hours without clogging or pressure build-up, achieving high throughput and isolated yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)acrylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

Methyl 3-(4-aminophenyl)acrylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrophenyl)acrylate
  • Methyl 3-(4-methoxyphenyl)acrylate
  • Methyl 3-(4-chlorophenyl)acrylate

Uniqueness

Methyl 3-(4-aminophenyl)acrylate hydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and applications. This functional group makes it particularly useful in the synthesis of polymers and in biological research .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-7H,11H2,1H3;1H/b7-4+;

InChI Key

IINGSOPKXWPBDP-KQGICBIGSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)N.Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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